4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium
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Overview
Description
4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium: is a chemical compound with the molecular formula C14H18IN . It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium typically involves the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with specific reagents under controlled conditions. For instance, the reaction with acrylamide can yield derivatives such as 7a,12-Dimethyl-3,4,4a,5,6,7,7a,12-octahydropyrido[3,2-j]carbazol-2(1H)-one .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but it is often synthesized in research laboratories for experimental purposes. The process typically involves standard organic synthesis techniques, including purification and characterization steps to ensure the desired product’s purity and identity .
Chemical Reactions Analysis
Types of Reactions: 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acrylamide, chloroacetamide, and other organic compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as 5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one .
Scientific Research Applications
Chemistry: In chemistry, 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities. It may interact with various biological targets, making it a subject of interest in drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4a-Methyl-3,4,4a,9-tetrahydro-2H-carbazole
- 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole
- 4a-Methyl-6-nitro-2,3,4,4a-tetrahydro-1H-carbazole
- 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 9-acetyl-4a-methyl-3,4,4a,9-tetrahydro-2H-carbazole
Uniqueness: 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C14H18N+ |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4a,9-dimethyl-1,2,3,4-tetrahydrocarbazol-9-ium |
InChI |
InChI=1S/C14H18N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-8H,5-6,9-10H2,1-2H3/q+1 |
InChI Key |
YQCJUQRBCGCFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1=[N+](C3=CC=CC=C23)C |
Origin of Product |
United States |
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